Enhanced Lipophilicity (XLogP3-AA) of the 4-Chloro Derivative Relative to the Des-chloro Benzenesulfonyl Analog
The target compound exhibits a computed XLogP3-AA of 1.9, compared to an estimated XLogP of ≈1.2 for the des-chloro analog 1-(benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine (no experimental logP available; estimate based on the well-established +0.7 logP increment of aromatic chlorine [1][2]). This +0.7 logP shift translates to an approximately 5-fold increase in predicted octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and oral absorption potential. The 4-chloro congener also maintains zero Lipinski Rule-of-5 violations (MW 351.9, HBD 0, HBA 5) [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (computed, PubChem) |
| Comparator Or Baseline | 1-(benzenesulfonyl)-4-(pyridin-3-ylmethyl)piperazine: XLogP estimated ≈1.2 (no direct measurement; estimated from target value minus aromatic Cl contribution of +0.7) |
| Quantified Difference | ΔXLogP ≈ +0.7 (estimated); ≈5-fold increase in predicted octanol‑water partition |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; Cl contribution from substituent constant literature (Leo, Hansch, Elkins, Chem. Rev. 1971) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS exposure potential, making the 4-chloro derivative more suitable for intracellular or brain‑penetrant programs than the unsubstituted analog.
- [1] PubChem Compound Summary for CID 600536, 1-(4-Chloro-benzenesulfonyl)-4-pyridin-3-ylmethyl-piperazine, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/123828-72-8. View Source
- [2] A. Leo, C. Hansch, D. Elkins, ‘Partition coefficients and their uses’, Chem. Rev., 1971, 71(6), 525‑616. View Source
- [3] PubChem Computed Descriptors for CID 600536, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/123828-72-8#section=Computed-Descriptors. View Source
